N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 5-methylisoxazole-3-carboxamide core linked to a dimethylaminoethyl group and a benzothiophene moiety. This structure combines aromatic, amine, and carboxamide functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-8-14(19-22-11)17(21)18-9-15(20(2)3)13-10-23-16-7-5-4-6-12(13)16/h4-8,10,15H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXPHSFADBOLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Derivative: The initial step involves the synthesis of a benzothiophene derivative through a cyclization reaction of a suitable precursor.
Introduction of Dimethylaminoethyl Group: The benzothiophene derivative is then reacted with a dimethylaminoethyl halide under basic conditions to introduce the dimethylaminoethyl group.
Formation of Oxazole Ring: The intermediate product is subjected to cyclization with an appropriate reagent to form the oxazole ring.
Final Coupling Reaction: The final step involves coupling the oxazole derivative with a carboxamide group under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its benzothiophene and dimethylaminoethyl substituents. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural and Molecular Features
Research Findings and Implications
A. Role of the Dimethylamino Group
- Reactivity: Ethyl 4-(dimethylamino) benzoate analogs () exhibit higher degrees of conversion in polymerization than 2-(dimethylamino) ethyl methacrylate, suggesting that tertiary amines adjacent to aromatic systems enhance reactivity. This supports the hypothesis that the dimethylaminoethyl group in the target compound may improve synthetic yield or stability .
- Physical Properties: Dimethylamino groups increase amine basicity, which could enhance solubility in acidic environments (e.g., lysosomal targeting) .
B. Benzothiophene vs. Thiophene Derivatives
- Benzothiophene’s fused aromatic system (vs. thiophene’s single ring) likely increases lipophilicity , favoring membrane permeability and protein binding. However, this may reduce aqueous solubility compared to thiophene analogs like the compound in .
C. Isoxazole Carboxamide Core
- The 5-methylisoxazole-3-carboxamide moiety is shared across multiple compounds (–10, 13–15). This scaffold is associated with hydrogen-bonding capacity (amide NH and carbonyl) and metabolic stability (methyl substitution blocks oxidation) .
D. Pharmacological Potential
- Analogs with similar substituents (e.g., ’s isoxazole derivatives) are investigated for anticancer and antiviral activity. The target compound’s benzothiophene group may confer unique interactions with cytochrome P450 enzymes or serotonin receptors .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiophene moiety and a 1,2-oxazole ring. Its molecular formula is with a molecular weight of approximately 342.45 g/mol. The compound's synthesis typically involves multi-step organic reactions, including the formation of the benzothiophene core and subsequent functionalization to introduce the dimethylaminoethyl side chain and the oxazole carboxamide group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized to act as an inhibitor or modulator of various enzymes and receptors involved in critical signaling pathways. For instance, it may influence pathways related to inflammation and pain modulation by interacting with cyclooxygenase (COX) enzymes or other relevant targets in the inflammatory response .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 250 µg/ml to 7.81 µg/ml, suggesting potential efficacy against resistant strains .
Anti-inflammatory Potential
Studies on structurally related compounds have demonstrated significant anti-inflammatory effects. For example, certain derivatives have shown high selectivity for COX-2 inhibition, which is crucial in treating inflammatory conditions. The anti-inflammatory index (AI) for these compounds can exceed 80%, indicating strong therapeutic potential .
Synthesis and Evaluation
A study published in MDPI explored the synthesis of various oxazole derivatives, including those related to our compound of interest. The evaluation showed promising results in terms of their inhibitory effects on COX enzymes, which are pivotal in the inflammatory process. The most potent derivatives exhibited IC50 values as low as 0.62 µM against COX-2, highlighting their potential as anti-inflammatory agents .
Pharmacological Studies
In vivo studies have also been conducted to assess the safety and efficacy profiles of similar compounds. For instance, acute toxicity tests revealed that certain derivatives possess LD50 values exceeding 2000 mg/kg in mice, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
